molecular formula C24H24N2O3S B11236027 6-ethyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11236027
M. Wt: 420.5 g/mol
InChI Key: XSJKKIJLDXKGSX-UHFFFAOYSA-N
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Description

6-ethyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-ethyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

6-ethyl-5,5-dioxo-N-(2,4,6-trimethylphenyl)benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-5-26-21-11-10-18(24(27)25-23-16(3)12-15(2)13-17(23)4)14-20(21)19-8-6-7-9-22(19)30(26,28)29/h6-14H,5H2,1-4H3,(H,25,27)

InChI Key

XSJKKIJLDXKGSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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